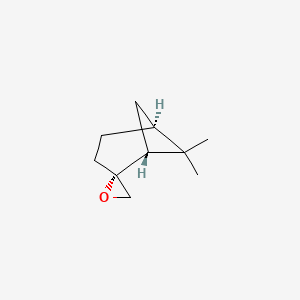
5-Amino-2-(((3-carboxy-4-chlorophenyl)amino)sulphonyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-(((3-carboxy-4-chlorophenyl)amino)sulphonyl)benzoic acid is an organic compound with the molecular formula C14H11ClN2O6S It is known for its complex structure, which includes amino, carboxy, and sulphonyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(((3-carboxy-4-chlorophenyl)amino)sulphonyl)benzoic acid typically involves multi-step organic reactions. One common method includes the sulphonation of a benzoic acid derivative followed by amination and chlorination steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed under specific conditions. The process may include steps such as crystallization, filtration, and purification to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-2-(((3-carboxy-4-chlorophenyl)amino)sulphonyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
5-Amino-2-(((3-carboxy-4-chlorophenyl)amino)sulphonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Amino-2-(((3-carboxy-4-chlorophenyl)amino)sulphonyl)benzoic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to proteins, thereby affecting various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-3-chlorobenzoic acid
- 5-Sulphamoyl-2-aminobenzoic acid
- 3-Carboxy-4-chlorophenylamine
Uniqueness
Compared to similar compounds, 5-Amino-2-(((3-carboxy-4-chlorophenyl)amino)sulphonyl)benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
94291-74-4 |
|---|---|
Fórmula molecular |
C14H11ClN2O6S |
Peso molecular |
370.8 g/mol |
Nombre IUPAC |
5-amino-2-[(3-carboxy-4-chlorophenyl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C14H11ClN2O6S/c15-11-3-2-8(6-9(11)13(18)19)17-24(22,23)12-4-1-7(16)5-10(12)14(20)21/h1-6,17H,16H2,(H,18,19)(H,20,21) |
Clave InChI |
KDEWKZQOXQFHLX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N)C(=O)O)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![Diethyl 4,4'-[hexamethylenebis(oxy)]bis[3-bromobenzimidate]](/img/structure/B12688142.png)
